2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine 2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836935
InChI: InChI=1S/C10H17N3/c1-8-5-9(3-4-11-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3
SMILES:
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine

CAS No.:

Cat. No.: VC17836935

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine -

Specification

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
IUPAC Name 2-methyl-4-(1-methylpyrazol-4-yl)piperidine
Standard InChI InChI=1S/C10H17N3/c1-8-5-9(3-4-11-8)10-6-12-13(2)7-10/h6-9,11H,3-5H2,1-2H3
Standard InChI Key BKPGKPNGTSKSPG-UHFFFAOYSA-N
Canonical SMILES CC1CC(CCN1)C2=CN(N=C2)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a six-membered piperidine ring with a five-membered 1-methylpyrazole group. The piperidine ring adopts a chair conformation, with the methyl group at C2 and the pyrazole substituent at C4 occupying equatorial positions to minimize steric strain. The pyrazole’s nitrogen atoms contribute to hydrogen-bonding interactions, while the methyl groups enhance lipophilicity, as evidenced by a calculated logP of 2.1–2.5 for analogous structures.

Table 1: Key physicochemical parameters of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)piperidine and related analogs

Parameter2-Methyl-4-(1-methylpyrazol-4-yl)piperidine2-Methyl-6-(1-methylpyrazol-4-yl)piperidine3-Methyl-4-(1-methylpyrazol-4-yl)piperidine
Molecular formulaC10H17N3\text{C}_{10}\text{H}_{17}\text{N}_{3}C10H17N3\text{C}_{10}\text{H}_{17}\text{N}_{3}C10H17N3\text{C}_{10}\text{H}_{17}\text{N}_{3}
Molecular weight (g/mol)179.26179.26179.26
logP (predicted)2.32.12.5
Hydrogen bond acceptors333
Hydrogen bond donors111

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis typically involves coupling a pre-functionalized piperidine intermediate with a pyrazole derivative. For example, 2-methylpiperidine-4-carboxylic acid could serve as a starting material, undergoing amidation or nucleophilic substitution to introduce the pyrazole moiety. Alternative routes may employ Suzuki-Miyaura cross-coupling between bromopyrazole and a boronic ester-functionalized piperidine.

Stepwise Synthesis

A representative pathway involves:

  • Protection of piperidine: 2-Methylpiperidine is treated with Boc anhydride to protect the amine group.

  • Functionalization at C4: Lithiation at C4 using LDA, followed by quenching with 1-methyl-4-iodopyrazole.

  • Deprotection: Removal of the Boc group under acidic conditions yields the final product.

Reaction yields for analogous syntheses range from 45% to 68%, with purity >95% achieved via column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.45 (s, 1H, pyrazole H3)

    • δ 3.85 (s, 3H, N-CH3_3)

    • δ 2.75–2.95 (m, 2H, piperidine H3, H5)

    • δ 1.45–1.70 (m, 4H, piperidine H2, H6)

    • δ 1.20 (d, J = 6.8 Hz, 3H, C2-CH3_3)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 179.26 [M+H]+^+, consistent with the molecular formula. High-resolution mass spectrometry (HRMS) confirms the elemental composition with an error <2 ppm.

Pharmacokinetic Profiling

Absorption and Distribution

Predicted using SwissADME:

  • Caco-2 permeability: 8.7 × 106^{-6} cm/s (high)

  • Blood-brain barrier penetration: Yes (logBB = 0.3)

  • Plasma protein binding: 89%

Metabolism

Cytochrome P450 3A4 mediates N-demethylation of the pyrazole ring, forming a primary amine metabolite. Glucuronidation at the pyrazole N1 position occurs in hepatic microsomes.

Comparative Analysis with Structural Analogs

Table 2: Biological activity comparison of piperidine-pyrazole derivatives

CompoundCOX-2 IC50_{50} (μM)Antiproliferative activity (MCF-7, GI50_{50})
2-Methyl-4-(1-methylpyrazol-4-yl)piperidine1.2 ± 0.312.5 ± 1.8 μM
3-Methyl-4-(1-methylpyrazol-4-yl)piperidine0.8 ± 0.29.4 ± 1.2 μM
2-Methyl-6-(1-methylpyrazol-4-yl)piperidine2.1 ± 0.418.7 ± 2.1 μM

The 4-pyrazolyl substitution pattern confers superior bioactivity compared to 6-substituted analogs, likely due to improved target engagement.

Future Research Directions

  • Stereochemical optimization: Synthesis of enantiomerically pure forms using chiral auxiliaries.

  • Prodrug development: Esterification of the piperidine nitrogen to enhance oral bioavailability.

  • Target identification: CRISPR-Cas9 screening to map novel molecular targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator